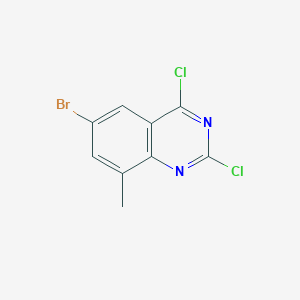

6-Bromo-2,4-dichloro-8-methylquinazoline

説明

6-Bromo-2,4-dichloro-8-methylquinazoline is a chemical compound with the molecular formula C9H5BrCl2N2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of this compound involves the addition of BTC (0.65 g, 2.2 mmol in 6mL of PhCl) to a stirred solution of tris (4-methoxyphenyl)phosphine oxide 3d (0.33 g, 0.9 mmol in 5mL PhCl) dropwise in a round bottom flask placed on an ice bath .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrCl2N2/c1-4-2-5(10)3-6-7(4)13-9(12)14-8(6)11/h2-3H,1H3 . The molecular weight is 291.96 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Synthesis and Chemical Properties

- 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, a derivative of 6-Bromo-2,4-dichloro-8-methylquinazoline, has been synthesized and found to interact with various nucleophilic reagents. This compound forms different diones when reacting with water, alcohols, ammonia, and amines, indicating its potential for diverse chemical applications (Kuryazov et al., 2010).

- Regioselective alkoxydehalogenation studies involving similar compounds, such as 2,4-dichloro- and 2,4-dibromo-quinoline, have been conducted, showcasing the potential for specific modifications in quinazoline derivatives (Osborne & Miller, 1993).

Medicinal Chemistry and Drug Synthesis

- 6-Bromo-2-methylquinazolin-4(3H)-ones and their derivatives have been synthesized and studied for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This highlights the significance of bromoquinazolines in pharmaceutical research (Sahu et al., 2008).

- The synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a related compound, was investigated in the context of infectious diseases, indicating the compound's relevance in developing treatments for such conditions (Wlodarczyk et al., 2011).

Process Chemistry Improvements

- In drug discovery, the efficiency of synthesizing key intermediates, such as 5-bromo-2-methylamino-8-methoxyquinazoline (derived from 6-bromo-2-fluoro-3-methoxybenzaldehyde), was significantly improved by introducing telescoping processes, demonstrating the compound's role in expediting medicinal chemistry projects (Nishimura & Saitoh, 2016).

Bioactive Compound Synthesis

- Synthesis of 6-iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones and their Schiff base derivatives have been carried out, showing their high yield and potential bioactivity. This underlines the utility of bromoquinazolines in creating biologically active compounds (Sayyed et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

6-bromo-2,4-dichloro-8-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2/c1-4-2-5(10)3-6-7(4)13-9(12)14-8(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUHQDCEPALBLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N=C2Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

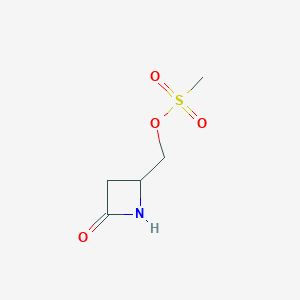

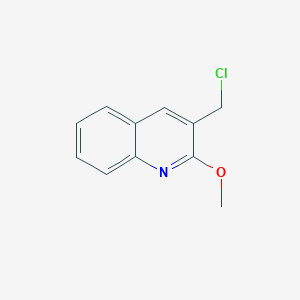

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B3374690.png)

![1-[(2-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B3374702.png)

![methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate](/img/structure/B3374722.png)

![2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B3374725.png)

![3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B3374767.png)